3-Methylamino-3-hydroxymethyloxetane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(methylamino)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6-5(2-7)3-8-4-5/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRFRPGGJXJWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(COC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294889 | |

| Record name | 3-Oxetanemethanol, 3-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416323-17-5 | |

| Record name | 3-Oxetanemethanol, 3-(methylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetanemethanol, 3-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Oxetane Scaffold in Modern Chemistry

An In-depth Technical Guide to the Basic Properties of 3-Methylamino-3-hydroxymethyloxetane

Disclaimer: Direct experimental data for this compound is not extensively available in peer-reviewed literature. This guide has been constructed by synthesizing information from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive theoretical profile for research and development purposes.

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged from relative obscurity to become a highly valued structural motif in medicinal chemistry and materials science.[1] Initially perceived as synthetically challenging and potentially unstable due to significant ring strain (approximately 106 kJ·mol⁻¹), the oxetane core is now recognized for its unique ability to favorably modulate the physicochemical properties of parent molecules.[1]

In drug discovery, the incorporation of an oxetane, particularly a 3,3-disubstituted variant, is often employed as a strategic replacement for the ubiquitous gem-dimethyl group. This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity without introducing excessive molecular weight.[1] The oxetane's oxygen atom acts as a strong hydrogen bond acceptor, further enhancing its utility as a pharmacophoric element.[2]

This guide focuses on the specific, albeit lesser-known, molecule This compound . By dissecting its constituent parts—the stable 3,3-disubstituted oxetane core, a secondary amine, and a primary alcohol—we can construct a robust profile of its expected properties and reactivity. This molecule stands as a trifunctional scaffold, presenting multiple handles for chemical modification and diverse points of interaction with biological targets, making it a compelling, albeit theoretical, building block for researchers in drug development.

Molecular Structure and Core Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The combination of a basic amine, a polar alcohol, and a strained ether within a compact framework defines the unique profile of this compound.

Chemical Structure and Identifiers

-

IUPAC Name: (3-(Methylamino)oxetan-3-yl)methanol

-

CAS Number: 1416323-17-5

-

Molecular Formula: C₅H₁₁NO₂

-

Molecular Weight: 117.15 g/mol

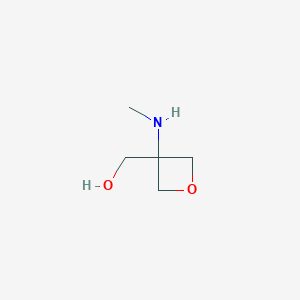

Caption: 2D Chemical Structure of this compound.

Predicted Physicochemical Data

The following properties are estimated based on the analysis of the molecule's functional groups and data from analogous structures.

| Property | Predicted Value | Rationale & Commentary |

| pKa₁ (Amine) | 9.0 - 10.5 | The secondary amine is expected to be basic. The pKa of protonated cyclic amines typically falls in this range.[3][4] The electron-withdrawing effect of the oxetane oxygen and the adjacent alcohol may slightly decrease basicity compared to a simple alkyl-substituted amine. |

| pKa₂ (Alcohol) | 16 - 18 | The primary alcohol is a very weak acid. This value is typical for primary alcohols, which are generally slightly more acidic than tertiary alcohols.[5][6][7] |

| cLogP | -0.5 to -1.5 | The presence of two polar, hydrogen-bonding groups (NH and OH) is expected to confer significant hydrophilicity, resulting in a negative calculated LogP value. For comparison, the related 3-Methyl-3-oxetanemethanol has a reported XLogP3 of -0.2.[8] |

| Aqueous Solubility | High | With two hydrogen bond donors (NH, OH) and three acceptors (N, OH, oxetane O), the molecule is predicted to be highly soluble in water and other polar protic solvents. |

| Hydrogen Bonding | Donors: 2, Acceptors: 3 | The molecule can participate extensively in hydrogen bonding, which is critical for its solubility and potential interactions with biological macromolecules. Intramolecular H-bonding between the amine and alcohol is possible.[9] |

Proposed Synthetic Pathway

While the specific synthesis of this compound is not documented, a plausible and robust route can be designed based on established methods for preparing 3,3-disubstituted oxetanes.[1][10][11] The most common strategy involves the intramolecular Williamson etherification of a suitably functionalized 1,3-diol precursor.

A logical starting point is diethyl malonate. The proposed sequence involves:

-

Alkylation: Introduction of a protected hydroxymethyl group.

-

Amination: Introduction of a protected methylamino group.

-

Reduction: Conversion of the diester to the critical 1,3-diol.

-

Cyclization: Formation of the oxetane ring.

-

Deprotection: Removal of protecting groups to yield the final product.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Hypothetical Protocol

Objective: To synthesize (3-(Methylamino)oxetan-3-yl)methanol.

Step 1: Synthesis of Diethyl 2-((tert-butoxycarbonyl)(methyl)amino)malonate

-

To a stirred solution of diethyl 2-(methylamino)malonate in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected aminomalonate. Causality: The Boc group is a robust protecting group for the amine, preventing it from interfering with subsequent alkylation and reduction steps. It is stable to the basic conditions of the next step and the reducing conditions of the LiAlH₄ step.

Step 2: Synthesis of Diethyl 2-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)malonate

-

To a solution of the product from Step 1 in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add paraformaldehyde and stir at room temperature for 24 hours.

-

Carefully quench the reaction by adding water, followed by extraction with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify via column chromatography to obtain the hydroxymethylated intermediate.

Step 3: Synthesis of 2-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)propane-1,3-diol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C under nitrogen.

-

Slowly add a solution of the diester from Step 2 in THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite, washing thoroughly with THF and ethyl acetate.

-

Concentrate the filtrate to yield the crude 1,3-diol, which can often be used in the next step without further purification. Causality: LiAlH₄ is a powerful reducing agent required to reduce both ester functionalities to primary alcohols, forming the key 1,3-diol structure necessary for cyclization.

Step 4: Synthesis of tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)(methyl)carbamate

-

Dissolve the 1,3-diol from Step 3 in pyridine or DCM with triethylamine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl) and stir the reaction for 12 hours, allowing it to warm to room temperature.

-

Work up the reaction to isolate the intermediate monotosylate.

-

Dissolve the crude monotosylate in anhydrous THF at 0 °C and add NaH portion-wise.

-

Heat the mixture to reflux for 2-4 hours to drive the intramolecular Williamson etherification.[1]

-

Cool, quench, and extract the product. Purify by column chromatography. Causality: Tosylation activates one of the primary alcohols, converting it into a good leaving group. The remaining alcohol can then be deprotonated by a strong base (NaH) to act as an intramolecular nucleophile, displacing the tosylate to form the strained oxetane ring.

Step 5: Synthesis of (3-(Methylamino)oxetan-3-yl)methanol

-

Dissolve the Boc-protected oxetane from Step 4 in a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 1-2 hours until deprotection is complete.

-

Concentrate the solvent under reduced pressure. If HCl was used, the hydrochloride salt is obtained.

-

To obtain the free base, dissolve the salt in water and basify to pH > 10 with NaOH or K₂CO₃, followed by extraction with an appropriate organic solvent (e.g., a mixture of DCM and isopropanol).

-

Dry and concentrate the organic layers to yield the final product.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay between its three functional groups.

Oxetane Ring Stability and Reactivity

The oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions, which relieve its inherent ring strain.[12] However, 3,3-disubstituted oxetanes generally exhibit greater stability compared to other substitution patterns.[13] The presence of the internal amine nucleophile could potentially facilitate an intramolecular ring-opening under acidic catalysis, leading to the formation of a substituted azetidine-3-ol. Cationic ring-opening polymerization, a characteristic reaction of hydroxymethyloxetanes, is also a potential pathway under strongly acidic or Lewis acidic conditions.[14][15]

Reactions of the Amino Group

The secondary amine is a nucleophilic and basic center. It will readily react with acids to form ammonium salts, a common strategy for improving the crystallinity and handling of amine-containing compounds. It is also susceptible to standard amine derivatizations:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides, although over-alkylation to the quaternary ammonium salt is a risk.

-

Reductive Amination: Can act as the amine component in reactions with aldehydes or ketones.

Reactions of the Hydroxymethyl Group

The primary alcohol can undergo a range of classical alcohol transformations:

-

Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., Dess-Martin periodinane) or to the carboxylic acid with stronger oxidants (e.g., Jones reagent).[16]

-

Esterification: Reaction with carboxylic acids (Fischer esterification) or acyl chlorides to form esters.

-

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) to form ethers.[16]

-

Halogenation: Conversion to an alkyl halide using reagents like SOCl₂ or PBr₃.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of structural features in this compound makes it an attractive scaffold for drug design.

-

Improved Pharmacokinetics: As a bioisostere for a gem-dimethyl or carbonyl group, the 3,3-disubstituted oxetane core can block metabolic oxidation at that position.[1] The addition of the amine and alcohol groups drastically reduces lipophilicity, which is expected to improve aqueous solubility and reduce off-target toxicity associated with highly lipophilic compounds.

-

Scaffold for Library Synthesis: The molecule possesses three distinct points for diversification. The amine and alcohol can be functionalized using a vast array of standard synthetic transformations, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).

-

Versatile Pharmacophore: The scaffold presents a rich array of hydrogen bond donors and acceptors in a rigid, three-dimensional arrangement. This makes it an excellent candidate for binding to protein targets such as kinases, proteases, and GPCRs, where directed hydrogen bonds are critical for affinity and selectivity. The 3-aminooxetane substructure itself has been identified as a valuable motif in its own right, driving significant synthetic innovation.[13][17]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. brainly.com [brainly.com]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds - American Chemical Society [acs.digitellinc.com]

- 13. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. tandfonline.com [tandfonline.com]

Synthesis of 3-Methylamino-3-hydroxymethyloxetane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 3-Methylamino-3-hydroxymethyloxetane, a novel substituted oxetane with potential applications in medicinal chemistry and drug development. The proposed synthesis is designed for researchers and scientists, offering a step-by-step methodology grounded in established chemical principles. This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. The synthesis commences with the construction of a 3-nitro-3-hydroxymethyloxetane intermediate, followed by the reduction of the nitro group to a primary amine, and concludes with a selective N-methylation to yield the final product.

Introduction: The Significance of Substituted Oxetanes

Oxetanes, four-membered saturated heterocyclic ethers, have garnered significant attention in modern medicinal chemistry.[1] Their unique physicochemical properties, including increased aqueous solubility, metabolic stability, and their ability to act as hydrogen bond acceptors, make them attractive motifs for drug design.[1][2] The substitution of common functionalities like gem-dimethyl or carbonyl groups with an oxetane ring can lead to profound improvements in a molecule's pharmacokinetic profile.[3] Specifically, 3,3-disubstituted oxetanes offer a rigid scaffold that can be exploited to explore new chemical space and optimize ligand-receptor interactions.[4] This guide focuses on the synthesis of this compound, a molecule incorporating both a secondary amine and a primary alcohol, functionalities that are pivotal for further chemical elaboration and biological interactions.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound is proposed as a three-stage process, as illustrated below. This pathway leverages common and well-documented reactions, ensuring a high degree of feasibility.

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of 3-Nitro-3-hydroxymethyloxetane

The initial stage focuses on constructing the core oxetane ring bearing the necessary nitro and hydroxymethyl substituents at the 3-position. This is achieved through a two-step process involving a Henry reaction followed by an intramolecular Williamson etherification.

Step 1: Synthesis of 2-Nitro-2-(hydroxymethyl)propane-1,3-diol

The synthesis begins with the base-catalyzed condensation of nitromethane with two equivalents of formaldehyde, a classic Henry reaction, to yield 2-nitro-1,3-propanediol. For the synthesis of the tris(hydroxymethyl)nitromethane, an excess of formaldehyde is used.[5]

-

Reaction: Nitromethane + 2 Formaldehyde → 2-Nitro-2-(hydroxymethyl)propane-1,3-diol

-

Rationale: The Henry reaction is a reliable method for forming carbon-carbon bonds and introducing a nitro group, which serves as a precursor to the amine functionality.[6]

Step 2: Intramolecular Williamson Etherification

The formation of the oxetane ring is accomplished via an intramolecular Williamson etherification of the resulting 1,3-diol. This involves the selective activation of one primary hydroxyl group, followed by a base-mediated cyclization.

-

Reaction: 2-Nitro-2-(hydroxymethyl)propane-1,3-diol → 3-Nitro-3-hydroxymethyloxetane

-

Protocol:

-

Monotosylation: The 2-nitro-2-(hydroxymethyl)propane-1,3-diol is treated with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperatures. This selectively tosylates one of the primary hydroxyl groups due to steric hindrance around the neopentyl-like carbon.

-

Cyclization: The monotosylated intermediate is then treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The remaining hydroxyl group is deprotonated, and the resulting alkoxide displaces the tosylate group in an intramolecular SN2 reaction to form the oxetane ring.[7]

-

-

Causality: The Williamson etherification is a robust and widely used method for the synthesis of ethers, including cyclic ethers like oxetanes.[7] The choice of a tosylate as the leaving group is crucial as it is a good leaving group, facilitating the nucleophilic attack.

Caption: Workflow for the synthesis of 3-Nitro-3-hydroxymethyloxetane.

Stage 2: Synthesis of 3-Amino-3-hydroxymethyloxetane

The second stage involves the reduction of the nitro group in 3-nitro-3-hydroxymethyloxetane to a primary amine. The choice of reducing agent is critical to ensure the integrity of the strained oxetane ring.

-

Reaction: 3-Nitro-3-hydroxymethyloxetane → 3-Amino-3-hydroxymethyloxetane

-

Protocol:

-

Catalytic Hydrogenation: The nitro-oxetane derivative is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to catalytic hydrogenation. A common catalyst for this transformation is palladium on carbon (Pd/C) or Raney nickel.[8][9] The reaction is carried out under a hydrogen atmosphere at a controlled pressure and temperature.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired amino-oxetane.

-

-

Trustworthiness: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines, often proceeding with high yields and without the formation of significant byproducts.[10] It is generally a mild method that is less likely to cause the ring-opening of the oxetane compared to more aggressive reducing agents.

| Parameter | Condition | Rationale |

| Reducing Agent | H₂ gas with Pd/C or Raney Ni | High efficiency and selectivity for nitro group reduction. |

| Solvent | Methanol or Ethanol | Good solubility for the substrate and inert under reaction conditions. |

| Pressure | 1-4 atm of H₂ | Sufficient for the reduction to proceed at a reasonable rate. |

| Temperature | Room temperature to 40°C | Mild conditions to prevent side reactions and oxetane ring cleavage. |

Stage 3: Synthesis of this compound

The final stage is the selective mono-N-methylation of the primary amine to yield the target secondary amine. Reductive amination is a suitable method for this transformation.

-

Reaction: 3-Amino-3-hydroxymethyloxetane → this compound

-

Protocol:

-

The 3-amino-3-hydroxymethyloxetane is dissolved in a protic solvent like methanol.

-

One equivalent of an aqueous solution of formaldehyde is added to the reaction mixture. The primary amine reacts with formaldehyde to form an intermediate imine or aminal.

-

A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.[7] This reduces the intermediate imine to the desired secondary amine.

-

The reaction is monitored for completion, and then the product is isolated and purified using standard techniques such as column chromatography.

-

-

Expertise & Experience: Reductive amination is a widely used and highly effective method for the N-alkylation of amines.[11] The use of one equivalent of formaldehyde favors mono-methylation. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent compared to sodium borohydride for this purpose. The chelation of the amino alcohol with 9-BBN has also been reported as a method for selective mono-N-alkylation.[12]

Conclusion

The proposed synthetic route to this compound provides a logical and experimentally feasible pathway for the preparation of this novel compound. By employing a sequence of well-established reactions, this guide offers a solid foundation for researchers to synthesize and further investigate the properties and potential applications of this and other similarly substituted oxetanes. The inherent modularity of this synthesis also allows for the potential generation of a library of analogous compounds by varying the starting materials and alkylating agents.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Tris(hydroxymethyl)nitromethane synthesis - chemicalbook [chemicalbook.com]

- 6. WO2025023573A1 - Method for preparing tris(hydroxymethyl)nitromethane, tris(hydroxymethyl)nitromethane prepared using method, method for preparing tris(hydroxymethyl)aminomethane, and tris(hydroxymethyl)aminomethane prepared using method - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. CN114213203B - A method for reducing nitro compounds - Google Patents [patents.google.com]

- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chimia.ch [chimia.ch]

- 12. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

A Technical Guide to [3-(methylamino)oxetan-3-yl]methanol: A Versatile Building Block in Modern Medicinal Chemistry

Introduction

The pursuit of novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. In recent years, the incorporation of small, strained ring systems has emerged as a powerful strategy to modulate the physicochemical and biological properties of drug candidates. Among these, the oxetane moiety has garnered significant attention for its ability to serve as a polar, three-dimensional scaffold that can enhance aqueous solubility, metabolic stability, and target engagement. This guide provides a comprehensive technical overview of a particularly valuable oxetane-based building block: [3-(methylamino)oxetan-3-yl]methanol. Its unique bifunctional nature, combining a secondary amine and a primary alcohol on a compact, rigid core, makes it an attractive starting material for the synthesis of diverse and complex molecules with therapeutic potential.

Chemical Identity and Physicochemical Properties

[3-(methylamino)oxetan-3-yl]methanol is a disubstituted oxetane that presents two key functional groups for further chemical elaboration. Its compact structure and polarity make it an interesting surrogate for less favorable moieties in drug candidates.

| Property | Value | Source |

| CAS Number | 1416323-17-5 | [1][2] |

| IUPAC Name | [3-(methylamino)oxetan-3-yl]methanol | [2] |

| Molecular Formula | C5H11NO2 | [2] |

| Molecular Weight | 117.148 g/mol | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Purity | Commercially available at ≥97% | [2] |

Chemical Structure:

![Chemical structure of [3-(methylamino)oxetan-3-yl]methanol](https://www.chem-impex.com/images/struct/28731.svg)

Synthesis and Manufacturing Considerations

A potential synthetic pathway to [3-(methylamino)oxetan-3-yl]methanol could involve the following conceptual steps:

References

A Comprehensive Spectroscopic Analysis of 3-Methylamino-3-hydroxymethyloxetane: A Guide for Researchers

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of 3-Methylamino-3-hydroxymethyloxetane. While experimental data for this specific molecule is not publicly available, this document synthesizes information from closely related analogs and foundational spectroscopic principles to offer a robust predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering insights into the methodologies and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for novel oxetane derivatives. The guide emphasizes the causality behind experimental choices and provides self-validating protocols, grounding its claims in authoritative sources to ensure scientific integrity.

Introduction

This compound is a substituted oxetane, a class of four-membered cyclic ethers that have garnered significant interest in medicinal chemistry. The strained oxetane ring often imparts desirable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and lipophilicity. As a bifunctional molecule containing both a secondary amine and a primary alcohol, this compound serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates.

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon data from analogous compounds to predict its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will be crucial for confirming its structure.

Predicted ¹H NMR Data

The following table outlines the predicted proton NMR chemical shifts (δ), multiplicities, and assignments for this compound. These predictions are based on the analysis of similar structures and established principles of NMR spectroscopy.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~ 4.5 - 4.3 | AB quartet | -CH₂- (oxetane ring) | The two diastereotopic protons on the same carbon of the oxetane ring are expected to be non-equivalent and will split each other. |

| ~ 3.6 | Singlet | -CH₂OH | The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |

| ~ 2.5 | Singlet | -NHCH₃ | The methyl protons attached to the nitrogen. |

| Exchangeable | Broad Singlet | -OH, -NH | The protons on the hydroxyl and amino groups are acidic and their signals are often broad and may not be observed depending on the solvent. |

Predicted ¹³C NMR Data

The predicted carbon NMR data provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 80 | -C(CH₂)- (oxetane ring) |

| ~ 70 | -CH₂OH |

| ~ 60 | Quaternary Carbon (C-3) |

| ~ 35 | -NHCH₃ |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for many organic molecules, but for a polar compound like this, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be more suitable to ensure solubility and to observe the exchangeable protons.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 30° pulse angle).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the residual solvent peak.

-

Visualization of NMR Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its O-H, N-H, C-H, C-O, and C-N bonds. The data presented below is based on the IR spectrum of the analogous compound, 3-ethyl-3-hydroxymethyloxetane, available from the NIST Chemistry WebBook.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3350 - 3310 (medium) | N-H stretch | Secondary Amine (-NH) |

| 2960 - 2850 (strong) | C-H stretch | Aliphatic |

| 1220 - 1020 (strong) | C-N stretch | Aliphatic Amine |

| 1050 - 1000 (strong) | C-O stretch | Cyclic Ether (Oxetane) |

| ~980 (strong) | Ring Vibration | Oxetane Ring |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique in modern Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

-

-

Sample Application:

-

Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Visualization of IR Workflow

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Predicted Mass Spectral Data

The molecular weight of this compound (C₅H₁₁NO₂) is 117.15 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the protonated molecule.

| m/z Value | Ion | Notes |

| 118.0919 | [M+H]⁺ | The protonated molecular ion. This would be the base peak in a positive ion mode ESI spectrum. |

| 140.0738 | [M+Na]⁺ | A sodium adduct is also commonly observed. |

Under harsher ionization conditions, such as Electron Ionization (EI), fragmentation would be expected. The NIST WebBook provides EI mass spectral data for the analogous 3-methyl-3-oxetanemethanol, which can be used to predict the fragmentation pattern.[2]

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source is a common setup for the analysis of polar organic molecules.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

-

-

LC-MS System Setup:

-

Equilibrate the LC column with the initial mobile phase conditions.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

-

Calibrate the mass spectrometer using a known standard.

-

-

Data Acquisition:

-

Inject the sample solution into the LC-MS system.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion and any significant adducts or fragments.

-

Visualization of MS Workflow

Caption: Workflow for LC-MS data acquisition.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:

-

MS would confirm the molecular weight of 117.15 g/mol .

-

IR would confirm the presence of the key functional groups: -OH, -NH, and the oxetane ring.

-

NMR would provide the detailed structural framework, showing the connectivity of the methyl, aminomethyl, and oxetane ring protons and carbons.

Together, these three techniques provide a comprehensive and unambiguous confirmation of the structure of this compound, ensuring its identity and purity for its application in research and drug development.

References

Discovery and history of 3-Methylamino-3-hydroxymethyloxetane

An In-depth Technical Guide to the Synthesis and Significance of 3-Methylamino-3-hydroxymethyloxetane

Abstract

While a detailed historical account of the specific discovery of this compound (CAS 1416323-17-5) is not extensively documented in public literature, its emergence is intrinsically linked to the broader "oxetane rush" in medicinal chemistry.[1] This guide provides a comprehensive overview of the synthetic strategies applicable to this class of 3,3-disubstituted oxetanes and contextualizes its importance as a valuable building block for researchers, particularly in drug development. The oxetane motif has garnered significant interest for its ability to advantageously modulate the physicochemical properties of drug candidates.[2] This document will detail a probable synthetic pathway, outline the compound's known properties, and discuss its relevance and potential applications, thereby serving as a critical resource for professionals in chemical and pharmaceutical research.

Introduction: The Rise of the Oxetane Scaffold in Medicinal Chemistry

The four-membered oxetane ring, once an academic curiosity, has become a cornerstone in modern drug discovery.[3] Its unique combination of properties—small size, polarity, and a three-dimensional structure—makes it an attractive motif for medicinal chemists.[2] Oxetanes are frequently employed as bioisosteres, serving as replacements for less favorable groups like gem-dimethyl or carbonyl functionalities.[4] The incorporation of an oxetane can lead to significant improvements in critical drug-like properties, including:

-

Enhanced Aqueous Solubility: The polar nature of the ether linkage in the oxetane ring can improve a compound's solubility, a crucial factor for bioavailability.[5]

-

Metabolic Stability: Replacing metabolically vulnerable groups with a stable oxetane ring can increase the half-life of a drug.[3]

-

Reduced Lipophilicity: In an era where drug candidates often suffer from high lipophilicity (leading to poor pharmacokinetics and toxicity), the oxetane motif offers a means to increase polarity without a significant increase in molecular weight.[5]

-

Improved Conformational Profile: The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a more favorable conformation for binding to its biological target.[3]

The subject of this guide, this compound, is a bifunctional building block that perfectly encapsulates the utility of this scaffold. It possesses two key functional groups—a primary alcohol and a secondary amine—emanating from a stable 3,3-disubstituted core, offering versatile handles for further chemical elaboration.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 3,3-disubstituted oxetanes typically relies on intramolecular cyclization of a suitable acyclic precursor.[6] A common and effective strategy is the Williamson etherification, which involves the formation of the C-O bond of the ether ring.[5]

Logical Synthesis Workflow Diagram

The following diagram outlines a logical workflow for the synthesis of the target molecule, starting from a readily available precursor.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are based on established methodologies for the synthesis of functionalized oxetanes and represent a viable pathway to the target compound.

Protocol 1: Synthesis of 3-(Aminomethyl)oxetan-3-ol

This procedure begins with the formation of a cyanohydrin from oxetan-3-one, followed by reduction of the nitrile to a primary amine.

Step-by-Step Methodology:

-

Cyanohydrin Formation: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of zinc iodide (ZnI2).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete as monitored by TLC or GC-MS.

-

Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.

-

Treat the crude product with a mild acid (e.g., 1M HCl) to hydrolyze the silyl ether, affording 3-cyano-3-hydroxyoxetane.

-

Nitrile Reduction: Prepare a suspension of lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Add a solution of 3-cyano-3-hydroxyoxetane (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to stir at room temperature or gentle reflux for 4-12 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)oxetan-3-ol.

Protocol 2: Synthesis of this compound via Reductive Amination

This final step introduces the methyl group onto the primary amine.

Step-by-Step Methodology:

-

Dissolve the crude 3-(aminomethyl)oxetan-3-ol (1.0 eq) from the previous step in a suitable solvent like methanol or dichloromethane.

-

Add an aqueous solution of formaldehyde (1.1 eq) and stir for 1-2 hours at room temperature to form the intermediate imine/hemiaminal.

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.[5]

Physicochemical Properties

The properties of this compound make it a versatile building block in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1416323-17-5 | [7][8][9][10] |

| Molecular Formula | C₅H₁₁NO₂ | [8][10] |

| Molecular Weight | 117.15 g/mol | [9][10] |

| Appearance | White solid | [5] |

| Purity | Typically ≥97% | [8][10] |

| Storage Conditions | Room temperature, inert atmosphere | [5][9] |

Applications in Drug Development and Research

As a bifunctional molecule, this compound is a valuable intermediate for creating more complex molecular architectures.

-

Scaffold Decoration: The primary alcohol can be functionalized through etherification, esterification, or conversion to a leaving group for nucleophilic substitution. The secondary amine is a key site for amide bond formation, sulfonylation, or further alkylation.

-

Protein Degraders: This compound is listed by suppliers as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[10] In this context, the oxetane moiety can serve as a linker component, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, while imparting favorable solubility and conformational properties.

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight and desirable physicochemical properties of this molecule make it an excellent starting point or fragment for FBDD campaigns.

Conclusion

While the specific historical genesis of this compound remains obscure, its chemical logic and utility are clear. It is a product of the ongoing evolution in medicinal chemistry, where the strategic incorporation of small, functionalized rings is paramount for optimizing drug properties. This guide provides a robust framework for its synthesis based on established chemical principles and highlights its significance as a versatile tool for researchers. The continued exploration of such building blocks will undoubtedly fuel the discovery of the next generation of therapeutics.

References

- 1. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 2. connectjournals.com [connectjournals.com]

- 3. Synthesis of 3-amino-3-hydroxymethyloxindoles and 3-hydroxy-3-hydroxymethyloxindoles by Rh2(OAc)4-catalyzed three-component reactions of 3-diazooxindoles with formaldehyde and anilines or water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. chemshuttle.com [chemshuttle.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 1416323-17-5 [sigmaaldrich.com]

- 8. CAS 1416323-17-5 | 4H56-1-786 | MDL MFCD22628745 | [3-(Methylamino)oxetan-3-yl]methanol | SynQuest Laboratories [synquestlabs.com]

- 9. saint-gatien.org [saint-gatien.org]

- 10. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylamino-3-hydroxymethyloxetane

Abstract: The oxetane ring is an increasingly important structural motif in modern medicinal chemistry, valued for its ability to modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive technical overview of 3-Methylamino-3-hydroxymethyloxetane, a novel trifunctional building block. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds and established analytical principles to predict its properties and outline a robust, field-proven workflow for its complete physicochemical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Introduction and Strategic Context

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for escaping "flatland" and exploring new chemical space.[1] Among these, the oxetane ring, a four-membered cyclic ether, has gained significant traction.[2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure allows for the fine-tuning of critical drug-like properties.[3][4] Oxetanes can act as bioisosteres for gem-dimethyl and carbonyl groups, often leading to dramatic improvements in aqueous solubility and metabolic stability while modulating the basicity of nearby functional groups.[4][5]

This compound is a particularly noteworthy scaffold as it combines three key functional groups on a single quaternary carbon:

-

The Oxetane Ring: A polar, sp³-rich core that acts as a hydrogen bond acceptor and can improve metabolic stability.[2][3]

-

The Methylamino Group: A basic secondary amine that provides a key interaction point for biological targets and influences solubility and pKa.

-

The Hydroxymethyl Group: A primary alcohol that serves as both a hydrogen bond donor and acceptor, further enhancing polarity and aqueous solubility.[6]

The strategic placement of these three groups makes this molecule a versatile building block for creating compounds with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide will first present the predicted physicochemical profile of the molecule and then detail the expert-validated experimental workflows required for its empirical determination.

Predicted Physicochemical Profile

Direct experimental data for this compound is not extensively published. However, by leveraging data from analogous structures and established physicochemical principles, we can construct a highly probable property profile. The presence of multiple polar, hydrogen-bonding groups (O-H, N-H, and the oxetane oxygen) suggests the compound will be highly soluble in aqueous media and have a relatively low lipophilicity.[6][7] The secondary amine is expected to be the primary basic center.

| Property | Predicted Value / Characteristic | Rationale & Key Influencing Factors |

| Molecular Formula | C₅H₁₁NO₂ | Derived from chemical structure. |

| Molecular Weight | 117.15 g/mol | Calculated from the molecular formula.[8] |

| Appearance | Colorless to light yellow liquid | Based on similar small, functionalized oxetanes.[9] |

| Hydrogen Bond Donors | 2 (from -OH and -NH) | These groups significantly increase polarity and potential for biological interactions.[6] |

| Hydrogen Bond Acceptors | 3 (from -OH, -NH, and oxetane O) | The oxetane oxygen is an effective hydrogen bond acceptor, contributing to solubility.[10][11] |

| Predicted logP | < 0 | The high density of polar functional groups suggests very low lipophilicity. For comparison, 3-amino-3-methyloxetane has a calculated XLogP3 of -0.8.[12] |

| Predicted pKa | 8.0 - 9.0 | The primary basic center is the secondary amine. The electron-withdrawing effect of the adjacent oxetane ring is expected to lower the pKa compared to a simple acyclic secondary amine. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[4] |

| Aqueous Solubility | High (>100 µg/mL) | The multiple hydrogen bond donor/acceptor sites and low molecular weight strongly favor high aqueous solubility.[7][13] |

| Boiling Point | ~200-220 °C | Intermolecular hydrogen bonding will lead to a significantly elevated boiling point relative to its molecular weight.[14] For comparison, 3-Aminomethyl-3-hydroxymethyloxetane has a reported boiling point of 217°C.[9] |

Core Experimental Characterization Workflow

Validating the predicted properties and fully characterizing a novel molecule like this compound requires a systematic and rigorous experimental approach. The following sections detail the gold-standard protocols and the scientific rationale behind them.

Below is a conceptual diagram of the overall characterization workflow.

Caption: Overall workflow for the characterization of this compound.

Structural Elucidation

Before measuring physicochemical properties, the identity and purity of the synthesized compound must be unequivocally confirmed.

3.1.1. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental formula.

-

Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method due to the polarity of the molecule.

-

Prepare a dilute solution of the sample (~100 ng/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the solution directly into the ESI source operating in positive ion mode. The amine and oxetane oxygen are readily protonated.

-

Acquire the mass spectrum over a range of m/z 50-500.

-

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 118.0863. The high-resolution measurement should match the theoretical exact mass of C₅H₁₂NO₂⁺ within 5 ppm.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the precise atomic connectivity and structure.

-

Methodology: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent, such as D₂O or CD₃OD.

-

Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated solvent.

-

Acquire a ¹H NMR spectrum. Expected signals include: a singlet for the N-methyl group, singlets or doublets for the hydroxymethyl protons, and characteristic doublets for the non-equivalent oxetane ring protons. The signals for the oxetane protons are typically found around 4.5-4.7 ppm.[15]

-

Acquire a proton-decoupled ¹³C NMR spectrum. Expect five distinct carbon signals, including the quaternary carbon attached to the N, O, and C substituents.

-

(Optional) Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups, confirming assignments.

-

Determination of Fundamental Physicochemical Properties

3.2.1. Thermodynamic Aqueous Solubility

-

Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium. This is a critical parameter for predicting oral absorption and designing in-vitro assays.[16][17]

-

Methodology (Shake-Flask Method): The shake-flask method is the gold standard for thermodynamic solubility measurement.[18][19]

-

Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).[19]

-

Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[18][19]

-

After incubation, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a low-binding 0.45 µm filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-UV or LC-MS/MS, against a standard curve.[18][20]

-

Caption: Experimental workflow for the Shake-Flask Thermodynamic Solubility assay.

3.2.2. Ionization Constant (pKa)

-

Objective: To determine the pKa of the secondary amine, which governs the charge state of the molecule at different pH values and influences solubility, permeability, and target binding.[21]

-

Methodology (Potentiometric Titration): This classic method provides a direct and highly accurate measurement of pKa.[22]

-

Accurately weigh and dissolve a known amount of the compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 1-10 mM).

-

Place the solution in a jacketed beaker maintained at a constant temperature (25°C).

-

Begin stirring and insert a calibrated pH electrode.

-

Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the acid titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.[23] This point corresponds to the inflection point on the titration curve.

-

3.2.3. Lipophilicity (LogD at pH 7.4)

-

Objective: To measure the distribution of the compound between an organic phase (n-octanol) and an aqueous phase at physiological pH. LogD is a key predictor of cell permeability, protein binding, and overall drug-like properties.[24][25]

-

Methodology (Shake-Flask Method): This remains the benchmark method for accurate LogD determination.[26][27]

-

Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by shaking them together for 24 hours and then separating the phases.[24]

-

Prepare a stock solution of the compound in the aqueous buffer.

-

Add a known volume of the aqueous stock solution to a vial containing a known volume of the pre-saturated n-octanol (e.g., in a 1:1 volume ratio).

-

Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Carefully remove an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of the compound in each phase using LC-MS/MS.

-

Calculate LogD₇.₄ using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

-

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry. Its unique trifunctional nature, centered on the advantageous oxetane core, provides a compelling platform for designing molecules with enhanced physicochemical properties. While direct experimental data is sparse, a comprehensive characterization based on the authoritative, field-proven protocols outlined in this guide will enable researchers to fully validate its predicted profile. By systematically determining its structural, solubility, ionization, and lipophilicity characteristics, drug development professionals can confidently and effectively incorporate this promising scaffold into their discovery programs, paving the way for novel therapeutics with improved ADME profiles.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]

- 8. chemscene.com [chemscene.com]

- 9. 3-Aminomethyl-3-hydroxymethyloxetane | 45513-32-4 [amp.chemicalbook.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. mdpi.com [mdpi.com]

- 12. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Impact of Hydrogen bonding on Physical Properties - Melting and boiling point, Solubility, and State | Organic Chemistry Tutorial [curlyarrows.com]

- 14. quora.com [quora.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. evotec.com [evotec.com]

- 18. enamine.net [enamine.net]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. studylib.net [studylib.net]

- 23. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 24. LogP / LogD shake-flask method [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 3-Methylamino-3-hydroxymethyloxetane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Methylamino-3-hydroxymethyloxetane (CAS 1416323-17-5) is not extensively available in public literature.[1] This guide, therefore, adopts a predictive and methodological approach grounded in the established principles of physical organic chemistry and the known properties of structurally analogous compounds. It serves as a roadmap for researchers to design and execute comprehensive characterization studies.

Executive Summary: A Molecule of Emerging Interest

This compound is a unique small molecule that incorporates several key functional groups of high value in medicinal chemistry and materials science. Its structure features a 3,3-disubstituted oxetane ring, a secondary amine, and a primary alcohol. This combination suggests a high degree of three-dimensionality, polarity, and multiple points for hydrogen bonding, properties that are increasingly sought after to improve the physicochemical profiles of drug candidates and specialty polymers. Understanding the solubility and stability of this molecule is a critical first step in unlocking its potential. This document provides a comprehensive framework for predicting these properties and outlines detailed protocols for their empirical determination.

Predicted Physicochemical Properties and Rationale

The overall properties of this compound are dictated by the interplay of its three core functional motifs: the oxetane ring, the secondary methylamino group, and the primary hydroxymethyl group.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₅H₁₁NO₂ | Derived from structure. |

| Molecular Weight | 117.15 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow viscous liquid | Based on analogs like N-methylethanolamine and 3-amino-3-methyloxetane.[2][3] |

| Boiling Point | > 160 °C (Predicted) | Higher than N-methylethanolamine (158 °C) due to increased molecular weight and hydrogen bonding capability.[2] |

| Water Solubility | Miscible / Very Soluble | The presence of a secondary amine and a primary alcohol, both capable of hydrogen bonding, strongly suggests high aqueous solubility, similar to N-methylethanolamine which is completely miscible in water.[2][4][5] |

| pKa (of Amine) | ~8.0 - 9.0 | The oxetane ring is electron-withdrawing, which is known to reduce the basicity of adjacent amino groups. This effect can lower the pKa by approximately 1.9 units compared to an acyclic analogue.[6] |

| LogP | < 0 (Predicted) | The multiple polar, hydrogen-bonding groups (amine, alcohol, ether oxygen) are expected to result in a negative LogP value, indicating high hydrophilicity. For comparison, the predicted XlogP for 3-amino-3-methyloxetane is -0.8.[7] |

Solubility Assessment: A Predictive and Experimental Approach

3.1 Predicted Solubility Profile

-

Aqueous Solubility : High solubility is predicted across a range of pH values due to the polar functional groups. The secondary amine will be protonated at acidic pH, forming a highly soluble salt. At neutral and basic pH, the hydrogen bonding capacity of the amine and alcohol will continue to drive aqueous solubility.

-

Organic Solvent Solubility : The molecule is expected to be soluble in polar protic solvents like methanol, ethanol, and isopropanol. Solubility in polar aprotic solvents such as DMSO and DMF should also be high. It is predicted to have lower solubility in non-polar solvents like hexane and toluene.

3.2 Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, providing a self-validating system for accurate assessment.

Caption: Workflow for Thermodynamic Solubility Assessment.

Step-by-Step Methodology:

-

Solvent Preparation : Prepare a range of aqueous buffers (e.g., pH 2, 4, 7.4, 9) and relevant organic solvents.

-

Sample Preparation : Add an excess amount of this compound to vials containing each solvent. An excess is confirmed by the presence of an undissolved phase after equilibration.

-

Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow them to shake for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium.

-

Sample Clarification : After equilibration, remove the vials and allow them to stand. Withdraw an aliquot from the supernatant, taking care not to disturb the undissolved material. Clarify the aliquot by centrifugation at high speed or by passing it through a 0.22 µm syringe filter compatible with the solvent.

-

Quantification : Accurately dilute the clarified supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Analysis : Analyze the diluted samples using a validated analytical method, such as the HPLC-MS method described in Section 5.0. Calculate the original concentration in the saturated solution to determine solubility.

Stability Assessment and Forced Degradation

4.1 Predicted Stability Profile

The stability of this compound is a function of its constituent parts.

-

Oxetane Ring Stability : 3,3-disubstituted oxetanes are known to be significantly more stable than 2-substituted or monosubstituted oxetanes, particularly towards nucleophilic attack.[6] The ring is expected to be stable under neutral and basic conditions. However, under strongly acidic conditions (e.g., pH < 1), the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening to form a 1,3-diol.[6][8]

-

Amine Group Stability : Secondary amines are susceptible to oxidative degradation.[9][10] This can occur in the presence of oxygen, metal ions, or other oxidizing agents, potentially leading to the formation of various degradation products through radical mechanisms.[10] In the presence of nitrite, secondary amines can form N-nitrosamines, which are a class of potentially carcinogenic compounds.[2]

-

Thermal and Photolytic Stability : Aliphatic amines and alcohols are generally stable to moderate heat. High temperatures could lead to decomposition.[11][12] Aliphatic amines do not absorb light in the tropospheric UV range and are thus not expected to undergo direct photolysis.[13] However, indirect photodegradation initiated by other atmospheric radicals is possible.[13]

4.2 Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following protocol is based on ICH and FDA guidelines.[14][15][16][17] A target degradation of 5-20% is generally recommended to ensure that primary degradants are formed without excessive secondary degradation.[14][15]

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

-

Stock Solution : Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like water or a water/methanol mixture.

-

Acidic Hydrolysis : Mix the stock solution with 0.1 M HCl. Store aliquots at room temperature and an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis : Mix the stock solution with 0.1 M NaOH. Store aliquots at room temperature and an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation : Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Store at room temperature, protected from light.

-

Thermal Degradation :

-

Solution : Store the stock solution at an elevated temperature (e.g., 80 °C).

-

Solid : Place the solid compound in a vial and store it in an oven at 80 °C.

-

-

Photolytic Degradation : Expose the stock solution (in a photostable container) and solid compound to light conditions as specified in ICH guideline Q1B (e.g., exposure to 1.2 million lux hours and 200 watt-hours/square meter). Run a dark control in parallel.

-

Time Points and Analysis : At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. For acid and base samples, neutralize them immediately. Analyze all samples, including a non-degraded control, using a stability-indicating analytical method (see Section 5.0). Assess for loss of the parent compound and the formation of any degradation products.

Proposed Analytical Methodologies

A robust, stability-indicating analytical method is paramount for accurate quantification in both solubility and stability studies.

5.1 High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

This is the preferred method due to its specificity and sensitivity.

-

Rationale : The molecule lacks a strong chromophore, making UV detection less sensitive. Mass spectrometry provides the necessary sensitivity and allows for the identification of degradation products by their mass-to-charge ratio.

-

Column : A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

-

Mobile Phase :

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile or Methanol

-

-

Gradient : A gradient elution from low to high organic (e.g., 5% to 95% B over 10 minutes) will be effective for separating the polar parent compound from potentially less polar degradants.

-

Detection : Electrospray Ionization in Positive Mode (ESI+) will be highly sensitive for the protonated amine. Monitor the parent ion and scan for potential degradation products.

5.2 Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

-

Rationale : The target molecule is polar and has a relatively high boiling point, making it unsuitable for direct GC analysis. Derivatization is required to increase its volatility and improve chromatographic performance.[18][19]

-

Derivatization Protocol :

-

Target Groups : The secondary amine and primary alcohol are targets for derivatization.

-

Reagent Selection : A common approach is acylation. Reagents like propyl chloroformate or heptafluorobutyric anhydride (HFBA) react with both primary/secondary amines and alcohols to form stable, volatile carbamate and ester derivatives, respectively.[18][20]

-

Procedure : The reaction is typically performed in an aprotic solvent. For chloroformate derivatization, a weak base is used as a catalyst.[20][21] After the reaction, a liquid-liquid extraction is performed to transfer the derivatized analyte into a GC-compatible solvent like hexane.[20]

-

-

GC Conditions :

-

Column : A low-polarity column, such as a DB-5ms or equivalent.

-

Detection : Mass spectrometry for positive identification of the derivatized parent compound and any derivatized degradants.

-

Conclusion and Forward Look

This compound presents a promising scaffold for further development. While direct experimental data is sparse, a robust scientific foundation based on analogous structures allows for strong predictions of its behavior. It is predicted to be a highly water-soluble, polar molecule. Its stability is likely to be good under neutral to basic conditions, with potential liabilities being acid-catalyzed ring-opening of the oxetane and oxidation of the secondary amine. The experimental protocols detailed in this guide provide a clear and comprehensive pathway for researchers to empirically determine the solubility and stability profiles, thereby enabling informed decisions in drug discovery and materials science applications.

References

- 1. This compound | 1416323-17-5 [amp.chemicalbook.com]

- 2. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 3. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methylethanolamine (NMEA) | Dow Inc. [dow.com]

- 5. univarsolutions.com [univarsolutions.com]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nilu.com [nilu.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. pharmtech.com [pharmtech.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. GC Technical Tip [discover.phenomenex.com]

- 21. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 3-Methylamino-3-hydroxymethyloxetane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique stereoelectronic properties offer a compelling advantage in the design of novel molecules with enhanced physicochemical and biological profiles. This guide focuses on the untapped potential of a specific, yet versatile, building block: 3-Methylamino-3-hydroxymethyloxetane. We will explore its potential applications in drug discovery as a novel scaffold and bioisosteric replacement, and in materials science as a monomer for advanced polymers. This document serves as a roadmap for researchers, providing not only theoretical grounding but also actionable experimental protocols to accelerate innovation.

The Oxetane Advantage: A Paradigm Shift in Molecular Design

The allure of the oxetane motif lies in its ability to confer desirable properties upon a parent molecule.[3][4] Unlike its more flexible acyclic counterparts, the strained four-membered ring imparts a degree of conformational rigidity. This, combined with the polarity of the ether oxygen, leads to significant improvements in:

-

Aqueous Solubility: The incorporation of an oxetane can dramatically increase the solubility of a compound, a critical factor for oral bioavailability.[1][4]

-

Metabolic Stability: By replacing metabolically labile groups, such as gem-dimethyl moieties, with an oxetane, chemists can block sites of oxidation and enhance a drug candidate's half-life.[5]

-

Lipophilicity (LogD): Oxetane-containing molecules are generally less lipophilic than their gem-dimethyl analogues, which can lead to reduced off-target toxicity.[1]

-

pKa Modulation: The electron-withdrawing nature of the oxetane's oxygen can significantly lower the basicity of nearby amines, a useful tactic for mitigating hERG channel inhibition or improving cell permeability.[1]

This compound is a particularly promising building block as it incorporates two key functional groups—an amine and a hydroxyl group—on a stable, 3,3-disubstituted oxetane core. This bifunctionality opens doors to a wide array of synthetic transformations and applications.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The unique structural and physicochemical properties of this compound make it a highly attractive scaffold for the development of new therapeutic agents.

As a Novel Scaffold for Kinase Inhibitors